Cas no 78018-53-8 (2-Methyl-1,4-bis(trimethylsiloxy)benzene)

2-Methyl-1,4-bis(trimethylsiloxy)benzene is a silane-protected hydroquinone derivative, characterized by its trimethylsilyl (TMS) ether functional groups. This compound is primarily utilized in organic synthesis as a stable, protected form of hydroquinone, facilitating controlled reactivity in sensitive reactions. The TMS groups enhance solubility in nonpolar solvents and improve thermal stability, making it suitable for high-temperature applications. Its steric hindrance also minimizes unwanted side reactions, ensuring selective transformations. This reagent is particularly valuable in photochemistry, polymer stabilization, and as an intermediate in pharmaceutical and fine chemical synthesis. Its robust shelf stability and ease of deprotection further contribute to its utility in advanced synthetic methodologies.
2-Methyl-1,4-bis(trimethylsiloxy)benzene structure
78018-53-8 structure
Product Name:2-Methyl-1,4-bis(trimethylsiloxy)benzene
CAS No:78018-53-8
MF:C13H24O2Si2
MW:268.499465942383
CID:90730
PubChem ID:12691803
Update Time:2025-10-29

2-Methyl-1,4-bis(trimethylsiloxy)benzene Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-1,4-bis(trimethylsiloxy)benzene
    • Silane,[(2-methyl-1,4-phenylene)bis(oxy)]bis[trimethyl-(9CI);1,4-Bis(trimethylsiloxy)-2-methylbenzene;2-Methyl-1,4-bis(trimethylsiloxy)benzene;2-METHYL-1,4-BIS(TRIMETHYLSILYLOXY)BENZENE;Benzene,2-methyl-1,4-bis[(trimethylsilyl)oxy];
    • Methylhydroquinone, 2TMS derivative
    • (2-methyl-1,4-phenylene)bis(oxy)bis(trimethylsilane)
    • trimethyl({2-methyl-4-[(trimethylsilyl)oxy]phenoxy})silane
    • DTXSID60507065
    • TRANS-4-ETHOXY-PHENYL4-PENTYLCYCLOHEXANECARBOXYLATE
    • MFCD02683083
    • 78018-53-8
    • trimethyl-(2-methyl-4-trimethylsilyloxyphenoxy)silane
    • 2,5-Bis(trimethylsiloxy)toluene
    • Methylhydroquinone, bis(trimethylsilyl) ether
    • AKOS015842384
    • SCHEMBL8463554
    • IPYOHMJSEPFQSQ-UHFFFAOYSA-N
    • [(2-Methyl-1,4-phenylene)bis(oxy)]bis(trimethylsilane)
    • MDL: MFCD02683083
    • Inchi: 1S/C13H24O2Si2/c1-11-10-12(14-16(2,3)4)8-9-13(11)15-17(5,6)7/h8-10H,1-7H3
    • InChI Key: IPYOHMJSEPFQSQ-UHFFFAOYSA-N
    • SMILES: [Si](C)(C)(C)OC1C=CC(=CC=1C)O[Si](C)(C)C

Computed Properties

  • Exact Mass: 268.13100
  • Monoisotopic Mass: 268.13148307g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 18.5Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.922
  • Boiling Point: 272.8°C at 760 mmHg
  • Flash Point: 99.1°C
  • Refractive Index: 1.464
  • PSA: 18.46000
  • LogP: 4.42240
  • Sensitiveness: Moisture Sensitive
  • Solubility: Not determined

2-Methyl-1,4-bis(trimethylsiloxy)benzene Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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Additional information on 2-Methyl-1,4-bis(trimethylsiloxy)benzene

Professional Introduction to 2-Methyl-1,4-bis(trimethylsiloxy)benzene (CAS No. 78018-53-8)

2-Methyl-1,4-bis(trimethylsiloxy)benzene, identified by its CAS number 78018-53-8, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, featuring a benzene ring substituted with two trimethylsilyloxy groups and a methyl group, exhibits unique chemical properties that make it valuable in various applications, particularly in the synthesis of advanced materials and pharmaceutical intermediates.

The molecular structure of 2-Methyl-1,4-bis(trimethylsiloxy)benzene consists of a benzene core with two hydroxyl groups replaced by trimethylsilyl (TMS) ethers. This modification enhances the compound's stability and reactivity, making it a versatile building block in organic synthesis. The presence of the methyl group at the 2-position introduces steric hindrance, which can influence the compound's interactions with other molecules, thereby affecting its utility in catalytic processes and material science.

In recent years, 2-Methyl-1,4-bis(trimethylsiloxy)benzene has been explored for its potential applications in the development of liquid crystals and advanced polymers. The TMS ether groups improve the compound's solubility in non-polar solvents, facilitating its use in polymerization reactions and thin-film fabrication. Additionally, the stability provided by the TMS groups makes this compound suitable for high-temperature processing techniques, which are increasingly employed in the manufacturing of electronic components.

Research has also highlighted the role of 2-Methyl-1,4-bis(trimethylsiloxy)benzene in pharmaceutical synthesis. The compound serves as an intermediate in the preparation of complex heterocyclic compounds, which are prevalent in modern drug molecules. The benzylic position and the TMS-protected hydroxyl groups offer strategic handles for further functionalization, enabling chemists to construct intricate molecular architectures with precision.

One notable application of 2-Methyl-1,4-bis(trimethylsiloxy)benzene is in the field of organometallic chemistry. The compound's ability to act as a ligand or a precursor for metal complexes has been investigated for its catalytic potential. For instance, it has been used in cross-coupling reactions where its steric and electronic properties facilitate efficient bond formation between carbon atoms. Such reactions are pivotal in constructing carbon-carbon bonds, which are essential for creating biologically active molecules.

The synthesis of 2-Methyl-1,4-bis(trimethylsiloxy)benzene involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include halogenation followed by silylation or direct functionalization of the benzene ring. Advances in synthetic methodologies have enabled more efficient production processes, reducing costs and environmental impact while maintaining high chemical integrity.

In conclusion, 2-Methyl-1,4-bis(trimethylsiloxy)benzene (CAS No. 78018-53-8) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it indispensable in material science, pharmaceutical development, and catalysis. As research continues to uncover new methodologies and applications for this compound, its significance is expected to grow further.

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